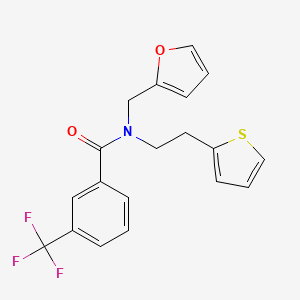

![molecular formula C24H20FN3O5 B2694733 3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-64-6](/img/structure/B2694733.png)

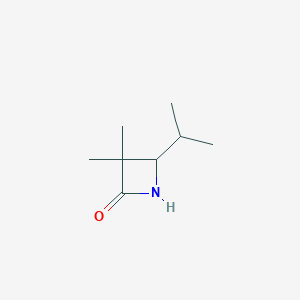

3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that includes several functional groups and structural features, such as a fluorobenzyl group, a 2H-chromene-3-carbonyl group, and a triazaspiro[4.5]decane-2,4-dione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the 2H-chromene portion of the molecule could potentially be synthesized using strategies developed for the synthesis of 2H-chromenes . Similarly, the triazaspiro[4.5]decane-2,4-dione portion might be synthesized using methods developed for the synthesis of similar spirocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a spirocyclic structure (triazaspiro[4.5]decane), which is a type of cyclic compound where two rings share a single atom. It also includes a 2H-chromene structure, which is a type of oxygen-containing heterocycle .Applications De Recherche Scientifique

Synthesis and Crystal Structures

Research on oxaspirocyclic compounds, closely related to the chemical structure , reveals their synthesis and crystal structures through single crystal X-ray crystallography. These studies provide insight into the molecular architecture and potential interactions in solid-state forms, crucial for understanding the compound's reactivity and applications in material science or pharmaceuticals. For instance, Jinhe Jiang and Wulan Zeng (2016) synthesized two new oxaspirocyclic compounds, examining their crystal structures and molecular interactions (Jiang & Zeng, 2016).

Supramolecular Outcomes of Fluorination

The effects of fluorination on cyclohexane-5-spirohydantoin derivatives were quantitatively assessed, highlighting the impact on intermolecular interactions and supramolecular architectures. These findings are critical for drug design and development, providing insights into how modifications at the molecular level can influence the overall properties of a compound. The research by Kristina Gak Simić et al. (2021) is a notable example of such studies, emphasizing the cooperative effects of intermolecular interactions in fluorinated compounds (Simić et al., 2021).

Antimicrobial and Detoxification Applications

N-Halamine-coated cotton, using a precursor related to the compound , has been synthesized for antimicrobial and detoxification applications. This research demonstrates the potential use of such compounds in developing surfaces or materials with self-sanitizing properties, critical in healthcare and environmental cleaning technologies. The study conducted by X. Ren et al. (2009) explores the bonding of similar compounds onto cotton fabrics, indicating their effectiveness against bacterial strains and their application in oxidizing chemical agents to less toxic derivatives (Ren et al., 2009).

Enhanced Reactivity in Chemical Reactions

The compound's structural analogs have shown enhanced reactivity in chemical reactions, such as the Castagnoli-Cushman reaction with imines. This reactivity is pivotal for synthesizing heterocyclic compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. A. Rashevskii et al. (2020) discuss the reactivity of cyclic anhydrides in such reactions, underscoring the utility of spiro compounds in organic synthesis (Rashevskii et al., 2020).

Orientations Futures

Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, and studying its potential applications. For example, it could be interesting to explore whether this compound has any biological activity, given its complex structure and the presence of multiple functional groups .

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O5/c25-17-7-5-15(6-8-17)14-28-22(31)24(26-23(28)32)9-11-27(12-10-24)20(29)18-13-16-3-1-2-4-19(16)33-21(18)30/h1-8,13H,9-12,14H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYZFCFXASADEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

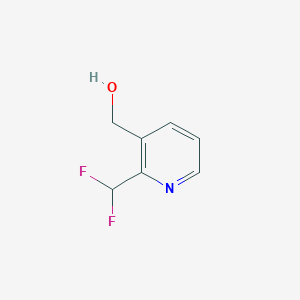

![1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694652.png)

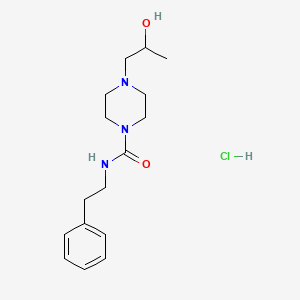

![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)

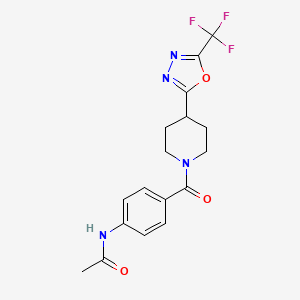

![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)

![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)